3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
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Description
3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is 406.21172409 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, which is synthesized from 2-amino-5-methylpyridine and ethyl chloroformate. The second intermediate is octahydropyrrolo[3,4-c]pyrrole, which is synthesized from cyclohexanone and 1,2-diaminocyclohexane. These two intermediates are then coupled using a condensation reaction to form the final product.
Starting Materials
2-amino-5-methylpyridine, ethyl chloroformate, cyclohexanone, 1,2-diaminocyclohexane, 4-methoxybenzaldehyde, ethyl acetoacetate, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, hydrochloric acid, sodium hydroxide, methyl iodide, potassium carbonate, palladium on carbon, triethylamine, N,N-dimethylformamide, phosphorus pentoxide, acetonitrile
Reaction
Step 1: Synthesis of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, a. React 2-amino-5-methylpyridine with ethyl chloroformate in the presence of sodium ethoxide to form ethyl 2-amino-5-methylpyridine-3-carboxylate, b. Add sulfuric acid to the reaction mixture and heat to form 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine, Step 2: Synthesis of octahydropyrrolo[3,4-c]pyrrole, a. React cyclohexanone with 1,2-diaminocyclohexane in the presence of acetic anhydride to form octahydropyrrolo[3,4-c]pyrrole, Step 3: Synthesis of 3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one, a. React 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-methoxychalcone, b. React 4-methoxychalcone with 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine in the presence of potassium carbonate and palladium on carbon to form 3-(4-methoxyphenyl)-5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pent-2-en-1-one, c. React 3-(4-methoxyphenyl)-5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pent-2-en-1-one with octahydropyrrolo[3,4-c]pyrrole in the presence of triethylamine and N,N-dimethylformamide to form the final product
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-23-24-20-8-9-21(25-28(15)20)26-11-17-13-27(14-18(17)12-26)22(29)10-5-16-3-6-19(30-2)7-4-16/h3-4,6-9,17-18H,5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXZFXFVCHBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)CCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one |
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